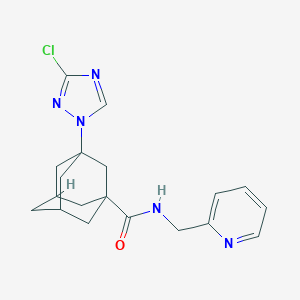
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a triazole ring, a pyridine moiety, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Attachment of the Pyridine Moiety: The pyridine group can be introduced through nucleophilic substitution reactions.
Incorporation of the Adamantane Core: The adamantane structure is often introduced through Friedel-Crafts alkylation or other suitable methods.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the adamantane carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyridine rings.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under suitable conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific properties.
Biology
Drug Development: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Biochemical Research: It may be used as a probe or tool in biochemical studies.
Medicine
Therapeutic Agents: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Diagnostic Tools: It may be used in the development of diagnostic assays or imaging agents.
Industry
Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide
- 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxylate
- 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantaneacetamide
Uniqueness
The uniqueness of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H22ClN5O |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O/c20-17-23-12-25(24-17)19-8-13-5-14(9-19)7-18(6-13,11-19)16(26)22-10-15-3-1-2-4-21-15/h1-4,12-14H,5-11H2,(H,22,26) |
InChI Key |
WUJDNNIQSYRPRI-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NCC5=CC=CC=N5 |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















